molecular formula C23H23ClFN5O2S B2487891 N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251671-77-8

N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2487891
CAS No.: 1251671-77-8
M. Wt: 487.98
InChI Key: BLUPFNIUQDNCNH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including a chloro-fluorophenyl group, a methoxyphenyl piperazine moiety, and a pyrimidinyl sulfanyl acetamide backbone.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of key intermediates.

    Coupling reactions: These reactions are used to join two molecular fragments, often facilitated by catalysts such as palladium or copper.

    Amidation reactions: The final step often involves the formation of an amide bond between the acetamide and the pyrimidinyl sulfanyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential therapeutic effects, including its ability to modulate biological pathways.

    Materials Science: The unique structural features of this compound make it suitable for the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar chloro-fluorophenyl group but differs in its core structure.

    N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: This compound also contains a chloro-fluorophenyl group but has a different amide moiety.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 3 chloro 4 fluorophenyl 2 6 4 4 methoxyphenyl piperazin 1 yl pyrimidin 4 yl}sulfanyl)acetamide}

Synthesis

The synthesis of this compound involves several steps, including the formation of the piperazine and pyrimidine moieties followed by the introduction of the chloro and fluorine substituents. The synthetic pathway typically yields a high purity product suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-2311.4
HepG222.6

The compound exhibited a higher selectivity towards MDA-MB-231 cells compared to HepG2, suggesting a targeted action mechanism that may involve specific receptor interactions.

The proposed mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation. The compound has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis.

Case Study: VEGFR2 Inhibition
In a comparative study, the compound was evaluated alongside established inhibitors like sorafenib. The results indicated that at a concentration of 20 µM, it achieved an inhibitory rate of 5.72% on VEGFR2 kinase, which correlates with its cytotoxic effects observed in cancer cell lines .

Pharmacological Profile

Beyond anticancer activity, this compound's pharmacological profile suggests potential applications in other therapeutic areas, including neurological disorders due to the piperazine component, which is often associated with central nervous system activity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2S/c1-32-18-5-3-17(4-6-18)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-16-2-7-20(25)19(24)12-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUPFNIUQDNCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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